4-Bromo-3-trifluoromethylbenzenethiol
Overview
Description
4-Bromo-3-trifluoromethylbenzenethiol is an organosulfur compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a bromobenzene derivative, followed by thiolation
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3-trifluoromethylbenzenethiol may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-trifluoromethylbenzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-trifluoromethylbenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiol-containing compounds are known to be effective.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-3-trifluoromethylbenzenethiol exerts its effects is primarily through its interactions with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- 4-Bromo-3-trifluoromethylbenzenesulfonyl chloride
- 4-Bromo-3-trifluoromethylbenzaldehyde
- 3,5-Bis(trifluoromethyl)benzyl bromide
Comparison: 4-Bromo-3-trifluoromethylbenzenethiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its sulfonyl chloride and aldehyde counterparts. The thiol group allows for specific interactions with biological molecules, making it particularly valuable in medicinal chemistry and biochemistry research.
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKNHLQWWOBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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